molecular formula C22H28N2O3 B4586762 4-tert-butyl-N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide

4-tert-butyl-N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B4586762
M. Wt: 368.5 g/mol
InChI Key: QVANJKZQRBECGK-CYVLTUHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the furan ring and the butylamino group through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

4-tert-butyl-N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide: shares similarities with other benzamide derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.

Properties

IUPAC Name

4-tert-butyl-N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-5-6-13-23-21(26)19(15-18-8-7-14-27-18)24-20(25)16-9-11-17(12-10-16)22(2,3)4/h7-12,14-15H,5-6,13H2,1-4H3,(H,23,26)(H,24,25)/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVANJKZQRBECGK-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C/C1=CC=CO1)/NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-butyl-N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 2
4-tert-butyl-N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 3
Reactant of Route 3
4-tert-butyl-N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 4
4-tert-butyl-N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 5
4-tert-butyl-N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 6
4-tert-butyl-N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.